Glucohesperalin

Description

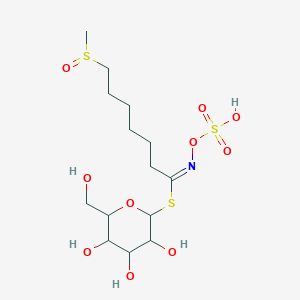

Glucohesperalin is a glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in plants of the Brassicaceae family. Structurally, it is characterized by a β-D-thioglucose moiety linked to a sulfonated oxime and a variable side chain derived from amino acids . Specifically, this compound (C6) contains a 6-methylsulfinylhexyl side chain, distinguishing it from other glucosinolates by the length and functional group of its alkyl chain .

Glucosinolates like this compound are critical in plant defense mechanisms, serving as precursors to bioactive compounds such as isothiocyanates upon enzymatic hydrolysis . Recent studies have highlighted its induction in Houttuynia cordata under high-light stress, suggesting a role in abiotic stress responses . Analytical methods, such as high-pressure liquid chromatography (HPLC), have been instrumental in identifying this compound based on its elution patterns and UV spectra .

Propriétés

Numéro CAS |

33049-17-1 |

|---|---|

Formule moléculaire |

C14H27NO10S3 |

Poids moléculaire |

465.6 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 7-methylsulfinyl-N-sulfooxyheptanimidothioate |

InChI |

InChI=1S/C14H27NO10S3/c1-27(20)7-5-3-2-4-6-10(15-25-28(21,22)23)26-14-13(19)12(18)11(17)9(8-16)24-14/h9,11-14,16-19H,2-8H2,1H3,(H,21,22,23)/t9-,11-,12+,13-,14+,27?/m1/s1 |

Clé InChI |

OOGAQHVYHLPICD-DNDZILKHSA-N |

SMILES |

CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérique |

CS(=O)CCCCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CS(=O)CCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glucohesperalin can be synthesized through the reaction of 6-methylsulfinylhexyl isothiocyanate with glucose. The reaction typically involves the use of a base such as potassium hydroxide to facilitate the formation of the glucosinolate moiety. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, particularly cruciferous vegetables. The extraction process includes steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Glucohesperalin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.

Substitution: This compound can undergo substitution reactions where the glucosinolate moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Compounds with different functional groups replacing the glucosinolate moiety.

Applications De Recherche Scientifique

Glucohesperalin has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other glucosinolates and related compounds.

Biology: Studied for its role in plant defense mechanisms and its effects on herbivores.

Medicine: Investigated for its potential anticancer properties and its ability to induce phase II detoxification enzymes.

Industry: Used in the production of natural pesticides and as a flavoring agent in food products

Mécanisme D'action

Glucohesperalin exerts its effects through the activation of various molecular pathways. It is known to induce the expression of phase II detoxification enzymes, which play a crucial role in the detoxification of harmful substances in the body. The compound also interacts with specific receptors and enzymes involved in cellular signaling pathways, leading to its biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Eluotropic Series: this compound and its homologs exhibit a consistent increase in retention time with longer alkyl chains, forming an eluotropic series in reverse-phase HPLC . This property aids in provisional identification of unknown glucosinolates.

- UV Spectra: All methylsulfinyl glucosinolates share similar UV absorption profiles due to the sulfinyl group, but subtle differences in peak shapes can assist differentiation .

Functional and Ecological Implications

While structural similarities suggest overlapping roles in plant defense, functional divergences may arise from chain length:

- Bioactivity: Longer-chain glucosinolates (e.g., Glucohirsutin, C8) are often associated with stronger insect deterrent effects, whereas shorter chains (e.g., this compound, C6) may prioritize solubility for rapid stress response .

- Stress Adaptation : this compound’s induction under high-light stress contrasts with homologs like Glucoraphanin (4-methylsulfinylbutyl, C4), which is more linked to pathogen resistance .

Analytical Challenges

- Co-elution Risks : Homologs with adjacent chain lengths (e.g., C6 vs. C7) may co-elute in standard HPLC conditions, necessitating advanced techniques like tandem mass spectrometry for resolution .

- Quantification : Absolute quantification requires purified standards, which are scarce for less-studied compounds like Glucoarabin (C9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.